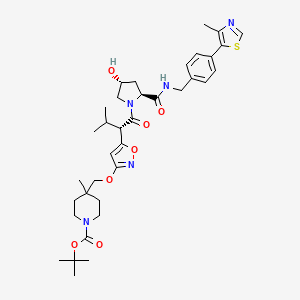

E3 Ligase Ligand-linker Conjugate 59

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C36H49N5O7S |

|---|---|

Molecular Weight |

695.9 g/mol |

IUPAC Name |

tert-butyl 4-[[5-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]oxymethyl]-4-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C36H49N5O7S/c1-22(2)30(28-17-29(39-48-28)46-20-36(7)12-14-40(15-13-36)34(45)47-35(4,5)6)33(44)41-19-26(42)16-27(41)32(43)37-18-24-8-10-25(11-9-24)31-23(3)38-21-49-31/h8-11,17,21-22,26-27,30,42H,12-16,18-20H2,1-7H3,(H,37,43)/t26-,27+,30+/m1/s1 |

InChI Key |

XLNQNKYTZOQOSM-WWDWLDGVSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C4=CC(=NO4)OCC5(CCN(CC5)C(=O)OC(C)(C)C)C)C(C)C)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCC5(CCN(CC5)C(=O)OC(C)(C)C)C)C(C)C)O |

Origin of Product |

United States |

Fundamental Principles of E3 Ubiquitin Ligase Ligand Linker Conjugates in Targeted Protein Degradation

Conceptual Basis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase. nih.gov These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. Unlike traditional inhibitors that block a protein's function, PROTACs trigger the degradation of the entire protein, a mechanism that can be more effective and durable. oup.com By inducing the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, the system facilitates the transfer of ubiquitin to the target protein. nih.gov This "tagging" marks the protein for destruction by the proteasome. nih.gov

Role of the Ubiquitin-Proteasome System (UPS) in Protein Homeostasis

The Ubiquitin-Proteasome System (UPS) is a major pathway for regulated protein degradation in eukaryotic cells, playing a critical role in maintaining cellular protein quality control and homeostasis. nih.gov This intricate system involves a cascade of enzymatic reactions. Initially, an E1 activating enzyme activates a small protein called ubiquitin. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a specific substrate protein. nih.gov The attachment of a polyubiquitin (B1169507) chain to the target protein serves as a signal for its recognition and subsequent degradation by the 26S proteasome, a large protein complex that breaks down the tagged protein into smaller peptides. nih.gov PROTAC technology essentially hijacks this natural cellular process to selectively eliminate unwanted proteins. nih.gov

Evolution and Significance of E3 Ligase Ligand-Linker Conjugate Design in Chemical Biology

The design of E3 ligase ligand-linker conjugates has been a critical area of development in the field of targeted protein degradation. Early PROTACs utilized peptidic ligands for E3 ligases, which often suffered from poor cell permeability and stability. A significant breakthrough came with the development of small-molecule ligands for E3 ligases such as Von Hippel-Lindau (VHL) and Cereblon (CRBN). researchgate.net These small-molecule ligands, including thalidomide (B1683933) and its derivatives for CRBN, are more drug-like and have enabled the creation of orally bioavailable PROTACs. nih.gov

The linker component of the conjugate is not merely a passive spacer; its length, rigidity, and attachment points are crucial for the stability and efficacy of the resulting PROTAC. nih.gov The linker's properties influence the formation of a productive ternary complex and can impact the selectivity and degradation efficiency of the final molecule. nih.gov The development of a diverse toolbox of E3 ligase ligand-linker conjugates with varied properties is therefore essential for expanding the scope of targeted protein degradation to a wider range of protein targets.

E3 Ligase Ligand-linker Conjugate 59: A Case Study

Within the diverse landscape of E3 ligase ligand-linker conjugates, "this compound" represents a specific and important example of a tool for engaging the CRBN E3 ligase.

Synthesis and Structure

This compound is an alkyl-connected thalidomide derivative featuring an alkyne-containing linker. nih.govfrontiersin.org Its synthesis involves a multi-step process. A key precursor, 4-bromothalidomide, is prepared through the condensation of the glutarimide (B196013) ring with 3-bromophthalic anhydride (B1165640). nih.gov A propargyl-containing linker is then attached to the 4-bromothalidomide via a Sonogashira coupling reaction to yield the final conjugate 59. nih.gov This synthetic route provides a means to introduce a rigid alkyne group into the linker, which can influence the conformational properties of the resulting PROTAC. nih.govfrontiersin.org

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | Key Structural Feature | E3 Ligase Target | Linker Type |

| This compound | Thalidomide derivative with alkyne-containing linker | Cereblon (CRBN) | Alkyl-alkyne |

| 4-bromothalidomide | Brominated thalidomide precursor | - | - |

| Thalidomide | Glutarimide and phthalimide (B116566) rings | Cereblon (CRBN) | - |

| Pomalidomide (B1683931) | Amino-substituted thalidomide derivative | Cereblon (CRBN) | - |

| Lenalidomide (B1683929) | Thalidomide derivative lacking one phthalimide carbonyl | Cereblon (CRBN) | - |

Research Findings and Significance

The design of this compound highlights a strategic approach in PROTAC development. The thalidomide moiety serves as a well-established ligand for the E3 ligase Cereblon (CRBN), which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govnih.gov By incorporating this CRBN-recruiting element, PROTACs built from this conjugate can specifically hijack the CRL4^CRBN^ machinery.

The inclusion of an alkyne in the linker of conjugate 59 provides a degree of rigidity compared to more flexible alkyl or PEG linkers. nih.govresearchgate.net This rigidity can be advantageous in pre-organizing the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex with the target protein and CRBN. nih.gov Furthermore, the alkyne group offers a versatile chemical handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and modular assembly of PROTACs. medchemexpress.com This modularity accelerates the synthesis of libraries of PROTACs with different target-binding ligands, facilitating the optimization of degradation activity.

Structural Design and E3 Ligase Recruitment by Ligand Linker Conjugates

Overview of E3 Ligase Ligand Moieties in Conjugate Architecture

The human proteome contains over 600 E3 ligases, but only a handful have been successfully recruited for targeted protein degradation. researchgate.netnih.govscienceopen.com The choice of E3 ligase is a determining factor in the development of a PROTAC, as its expression levels and cellular functions can influence the degradation efficiency and tissue selectivity of the molecule. nih.govresearchgate.net The most extensively used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), largely due to the availability of well-characterized, high-affinity small molecule ligands and their widespread expression in various tissues. frontiersin.orgnih.govresearchgate.netnih.govebi.ac.uk Other ligases, such as Mouse Double Minute 2 homolog (MDM2), inhibitor of apoptosis proteins (IAPs), and Kelch-like ECH-associated protein 1 (KEAP1), are also being actively explored to expand the scope and application of this technology. researchgate.netnih.govresearchgate.net

Cereblon (CRBN) Ligand Derivatives and Conjugation Strategies

Cereblon (CRBN) is a substrate receptor protein within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. frontiersin.org The discovery that immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and its analogs lenalidomide (B1683929) and pomalidomide (B1683931), bind directly to CRBN has made it a popular target for PROTAC development. frontiersin.orgnih.gov When these ligands bind to CRBN, they modulate its activity, enabling the recruitment and subsequent degradation of specific target proteins. frontiersin.org The majority of CRBN-based PROTACs utilize derivatives of thalidomide, lenalidomide, or pomalidomide as the E3 ligase-recruiting element. nih.govnih.gov

A key strategy in developing CRBN-recruiting PROTACs involves modifying thalidomide derivatives with linkers for conjugation to a target protein ligand. Research has focused on creating derivatives with various connection points to allow for optimal ternary complex formation. Alkyl-connected thalidomide derivatives are a significant class of these conjugates. nih.gov

Among these, E3 Ligase Ligand-linker Conjugate 59 represents a thalidomide derivative connected to an alkyne-containing linker. nih.gov This specific conjugate provides a rigid connection point for further chemical modification, typically via "click chemistry." nih.gov The synthesis of Conjugate 59 involves a Sonogashira coupling reaction, where a terminal alkyne linker is joined to a halogenated thalidomide precursor. nih.gov This approach allows for the efficient assembly of PROTAC libraries. nih.gov The rigid alkyne group within the linker can influence the conformational flexibility of the final PROTAC molecule, which is a critical factor for its degradation activity. researchgate.netexplorationpub.com The reduced, more flexible analog of this linker, an alkyl chain, is also used to explore how linker rigidity impacts efficacy. nih.gov

The development of such specific ligand-linker conjugates like Conjugate 59 is crucial for optimizing PROTAC design, enabling researchers to systematically vary the linker length, composition, and attachment vector to identify the most potent degraders. nih.govnih.gov

Table 1: Featured E3 Ligase Ligand-Linker Conjugate

| Compound Name | E3 Ligase Target | Ligand Base | Linker Feature |

| This compound | Cereblon (CRBN) | Thalidomide | Alkyl-Alkyne |

Von Hippel-Lindau (VHL) Ligand Derivatives and Conjugation Strategies

The Von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2-VHL E3 ligase complex. nih.gov It is a tumor suppressor that plays a key role in the cellular response to changes in oxygen levels by targeting the hypoxia-inducible factor (HIF-α) for degradation. nih.govtandfonline.com The development of small molecule ligands that mimic the binding of HIF-α to VHL has enabled the recruitment of this E3 ligase for targeted protein degradation. nih.govrsc.org

VHL-based PROTACs have become highly prevalent due to the widespread expression of VHL and the potency of its ligands. nih.govtandfonline.com Structure-based design has been instrumental in optimizing these ligands to enhance their binding affinity and physicochemical properties. tandfonline.comrsc.org The exit vector for the linker attachment is a critical consideration in VHL ligand design to ensure that the final PROTAC can effectively form a productive ternary complex. rsc.org

MDM2 Ligand Derivatives and Conjugation Strategies (e.g., Nutlin-based Ligands)

Mouse Double Minute 2 homolog (MDM2) is an E3 ligase that is a primary negative regulator of the p53 tumor suppressor. scienceopen.comnih.gov In certain cancers, MDM2 is overexpressed, leading to the excessive degradation of p53. Small molecule inhibitors, such as Nutlins, have been developed to block the MDM2-p53 interaction. nih.govscienceopen.com These same inhibitors have been repurposed as E3 ligase ligands in PROTACs. nih.govnih.gov

MDM2 can be utilized in two ways in a PROTAC strategy: it can be the target for degradation itself, or it can be the E3 ligase recruited to degrade other target proteins. researchgate.netnih.gov While PROTACs that recruit MDM2 have been shown to be effective, they are generally considered less efficient than those that recruit CRBN or VHL. nih.govscienceopen.comscienceopen.com

Other E3 Ligase Ligand Modalities (e.g., IAP, KEAP1, GID4, TRIM24, DCAF Family)

To overcome the limitations of relying on a small number of E3 ligases, researchers are actively developing ligands for other E3 ligases. researchgate.net This expansion of the E3 ligase toolbox could enable more selective protein degradation, potentially targeting specific tissues or cell types where certain ligases are uniquely expressed. nih.govresearchgate.net

Inhibitor of Apoptosis Proteins (IAPs): Ligands for cIAP1 have been successfully used in PROTACs. nih.gov

Kelch-like ECH-associated protein 1 (KEAP1): KEAP1 is a substrate adaptor for the CUL3 E3 ligase complex. nih.gov Selective, non-covalent small molecule binders for KEAP1 have been developed and incorporated into PROTACs, demonstrating effective degradation of target proteins like BRD4. nih.govmssm.edu However, research suggests the target scope for KEAP1-mediated degradation may be narrower than that of CRBN. nih.govresearchgate.net

DCAF Family: Ligands for DDB1 and CUL4-associated factors (DCAFs), such as DCAF15 and DCAF16, are also being explored for use in targeted protein degradation. nih.gov

Other ligases such as GID4, TRIM24, RNF4, and RNF114 are emerging as viable candidates for PROTAC development, with ongoing efforts to discover and optimize their respective ligands. researchgate.netresearchgate.net

Linker Design Principles and Their Influence on Conjugate Functionality

Key principles of linker design include:

Length: The linker must be long enough to span the distance between the E3 ligase and the target protein without causing steric clashes, but not so long that it prevents the formation of a stable and productive ternary complex. explorationpub.comnih.gov Studies have shown that there is often an optimal linker length for a given target and E3 ligase pair. explorationpub.comnih.gov

Composition: The most common linker motifs are polyethylene (B3416737) glycol (PEG) chains and alkyl chains. nih.gov The hydrophilicity of PEG linkers can improve the solubility and bioavailability of the PROTAC, while more hydrophobic alkyl linkers can enhance cell permeability. researchgate.net

Rigidity: The flexibility of the linker affects the conformational freedom of the PROTAC. researchgate.net Rigid linkers, such as those containing alkynes or cyclic structures like piperazines, can restrict the available conformations, which can be beneficial if the resulting orientation is productive for ternary complex formation. nih.govexplorationpub.com In contrast, flexible linkers like alkyl chains allow for more conformational sampling. researchgate.net

Attachment Points: The site where the linker is attached to both the target protein ligand and the E3 ligase ligand is crucial. explorationpub.com The exit vector must be chosen carefully to ensure that the binding of both ligands is not disrupted and that the geometry of the resulting ternary complex is favorable for ubiquitination. nih.gov

The optimization of the linker is often an empirical process, requiring the synthesis and testing of a library of PROTACs with systematic variations in linker design. acs.org

Diversity of Linker Chemistries (e.g., Alkyl, Polyethylene Glycol (PEG))

The chemical nature of the linker is a determinant of the physicochemical properties and conformational flexibility of a PROTAC. Linkers are broadly classified based on their composition, with two common types being alkyl chains and polyethylene glycol (PEG) chains. Alkyl linkers are composed of a series of sp3-hybridized carbon atoms, which can provide a relatively rigid and defined spatial orientation between the E3 ligase ligand and the target protein ligand. In contrast, PEG linkers, characterized by repeating ethylene (B1197577) glycol units, generally offer greater flexibility and can enhance solubility.

In the case of this compound, the linker is an alkyl-connected thalidomide derivative . nih.gov Specifically, it incorporates an alkyne group within the alkyl chain. nih.gov This feature introduces a degree of rigidity to the linker, which can be a critical factor in achieving a productive ternary complex. The synthesis of this conjugate involves the Sonogashira coupling of a terminal alkyne-containing linker to 4-bromothalidomide. nih.gov The presence of the alkyne functionality also offers a versatile chemical handle for potential further modifications, a strategy often employed in the development of PROTAC libraries.

| Linker Feature | Description | Implication for Conjugate 59 |

| Core Chemistry | Alkyl chain | Provides a hydrocarbon backbone for the linker. |

| Key Functional Group | Alkyne (triple bond) | Introduces rigidity and specific geometry. nih.gov |

| Attachment Chemistry | Sonogashira coupling | Enables the connection of the linker to the E3 ligase ligand. nih.gov |

Impact of Linker Length and Rigidity on Ternary Complex Formation

The formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a prerequisite for efficient protein degradation. The length and rigidity of the linker are critical parameters that govern the geometry and stability of this complex. A linker that is too short may create steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. Conversely, a linker that is too long might lead to unproductive binding modes and a decrease in the effective concentration of the ternary complex.

The rigidity of the linker is also a key consideration. While flexible linkers like PEG can allow for more conformational freedom, which may be beneficial in some cases, a more rigid linker can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to enhanced stability and cooperativity. For this compound, the inclusion of an alkyne group within the alkyl chain imparts significant rigidity. nih.gov This structural constraint can help to pre-organize the molecule in a conformation that is favorable for binding to both CRBN and the target protein, thereby promoting the formation of a stable ternary complex. Research has shown that both alkyne-containing linkers, such as in conjugate 59, and their more flexible reduced alkyl counterparts can be effective, indicating that the optimal degree of rigidity is often target-dependent. nih.gov

| Parameter | Influence on Ternary Complex | Relevance to Conjugate 59 |

| Linker Length | Determines the spatial distance between the E3 ligase and the target protein. | The specific length of the alkyl-alkyne linker in Conjugate 59 is optimized for the intended target protein. |

| Linker Rigidity | Affects the conformational entropy and the stability of the ternary complex. | The alkyne group provides rigidity, which can enhance the stability of the ternary complex. nih.gov |

Strategic Positioning of Linker Attachment Points (Exit Vectors) on Ligands

The point at which the linker is attached to the E3 ligase ligand, known as the exit vector, is a critical decision in PROTAC design. This attachment point must be positioned such that it does not disrupt the binding of the ligand to the E3 ligase. Furthermore, the exit vector should orient the linker and the attached target protein ligand in a manner that facilitates productive ternary complex formation.

For thalidomide-based CRBN ligands, several positions on the phthalimide (B116566) ring have been explored as potential exit vectors. In the case of this compound, the linker is attached at the 4-position of the thalidomide's phthalimide ring . nih.gov This is achieved through the use of 4-bromothalidomide as the starting material for the linker coupling reaction. nih.gov This position has been successfully utilized in numerous PROTACs, as it extends away from the core binding interface with CRBN, minimizing interference with ligase recruitment. The choice of this exit vector directs the linker away from the E3 ligase, providing a clear trajectory for the target protein ligand to engage its intended protein without clashing with the E3 ligase.

| Ligand Component | Attachment Site (Exit Vector) | Rationale |

| Thalidomide | 4-position of the phthalimide ring | This position allows the linker to extend away from the CRBN binding pocket, preserving the ligand's affinity and facilitating ternary complex formation. nih.gov |

Advanced Synthetic Methodologies for E3 Ligase Ligand Linker Conjugate Assembly

Modular Synthetic Approaches for Conjugate Construction

Modular or "plug-and-play" synthetic platforms have become essential for the rapid development and optimization of PROTACs. acs.org These approaches allow for the systematic variation of linkers, E3 ligands, and attachment points to explore the structure-activity relationship and identify potent protein degraders. nih.gov

One prominent modular strategy involves the creation of libraries of E3 ligase ligand-linker conjugates. digitellinc.com These pre-assembled building blocks, featuring a specific E3 ligase ligand attached to a linker with a reactive terminal group, can be efficiently coupled to a POI ligand. This method streamlines the synthesis of large numbers of PROTACs for screening. digitellinc.com

Specific chemical platforms facilitate this modularity. For instance, a platform based on the Suzuki cross-coupling reaction has been developed for the synthesis of lenalidomide-derived Cereblon (CRBN) E3 ligase ligands. nih.gov This method allows for the efficient attachment of various ortho-, meta-, and para-substituted phenyl linkers to the C4-position of the lenalidomide (B1683929) core, enabling a systematic investigation of how linker length and orientation affect PROTAC activity. nih.gov Another powerful modular method is the aldehyde-alkyne-amine (A³) coupling reaction, which is used to generate diverse and complex propargylic amine linkers that can be further functionalized and incorporated into PROTACs. acs.org

Chemistries for Ligand-Linker Coupling (e.g., Amide Formation, Click Chemistry)

The covalent attachment of a linker to an E3 ligase ligand is a critical step that relies on robust and versatile chemical reactions. The choice of chemistry influences not only the ease of synthesis but also the stability and properties of the final conjugate.

Amide Formation: Amide bond formation is a foundational and widely used reaction in PROTAC synthesis. It involves coupling a carboxylic acid group on one component (either the linker or the ligand) with an amine group on the other. This reaction is reliable and creates a stable, metabolically robust amide bond within the conjugate structure.

Click Chemistry: "Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for complex molecule synthesis. nih.gov The most prominent example in PROTAC development is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This reaction forms a stable triazole ring by joining a linker or ligand functionalized with a terminal alkyne to a partner bearing an azide (B81097) group. nih.govrsc.org The CuAAC reaction has been used extensively to construct libraries of PROTACs in a convergent manner, allowing for the rapid optimization of linker length and composition. nih.govrsc.org For example, a library of BRD4-targeting PROTACs was generated by coupling an azide-functionalized JQ1 warhead with alkyne-bearing linkers attached to either VHL or CRBN E3 ligase ligands, with the final click reaction step achieving yields of up to 90%. nih.gov

Strategies for Functionalizing E3 Ligase Ligands for Linker Integration (e.g., Introduction of Reactive Moieties)

A common strategy involves starting the synthesis with a ligand precursor that is already functionalized. For ligands based on thalidomide (B1683933), which binds to the E3 ligase Cereblon (CRBN), a frequent approach is to use a substituted phthalimide (B116566) ring. nih.govnih.gov For example, the synthesis of many CRBN-recruiting conjugates begins with 4-bromothalidomide. nih.gov The bromine atom serves as a reactive handle that can participate in cross-coupling reactions, such as the Sonogashira or Suzuki reactions, allowing for the introduction of a wide variety of linker structures at a specific position on the ligand. nih.govnih.gov This ensures that the linker extends from a vector that does not disrupt the critical interactions required for binding to CRBN. nih.govfrontiersin.org

Specific Synthetic Efforts Towards Alkyne-Containing Linker Conjugates (e.g., Linker 59 Derivatives)

The synthesis of E3 ligase ligand-linker conjugates with specific functionalities, such as terminal alkynes, is crucial for their use in click chemistry-based PROTAC assembly. The alkyne group provides a rigid connection point and a reactive handle for CuAAC reactions. nih.govnih.gov

A well-documented example is the synthesis of alkyne-containing thalidomide derivatives like conjugate 59 . nih.gov The synthesis begins with the preparation of 4-bromothalidomide (58 ). This is achieved through a condensation reaction between 4-bromophthalic anhydride (B1165640) (57 ) and 3-aminopiperidine-2,6-dione (B110489) hydrochloride under acidic conditions. nih.gov

With the functionalized E3 ligand 58 in hand, the alkyne-containing linker is introduced via a Sonogashira coupling reaction. This palladium- and copper-catalyzed cross-coupling reaction joins the aryl bromide of 58 with a terminal alkyne on the linker (e.g., linker-CH₂-C≡CH), yielding the desired alkyne-containing E3 ligase ligand-linker conjugate 59 . nih.gov This conjugate provides a more rigid connection between the linker and the ligase ligand compared to its fully saturated alkyl analog. nih.gov

Mechanistic Investigations of Ubiquitination and Degradation Induced by E3 Ligase Ligand Linker Conjugates

Ternary Complex Formation and Stabilization Dynamics

The initial and pivotal event in the mechanism of action of a PROTAC incorporating Conjugate 59 is the formation of a ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase (CRBN) nih.govresearchgate.net. This complex is not merely a static assembly but a dynamic entity governed by principles of cooperativity and intermolecular interactions. The thalidomide-based head of the conjugate binds to the Cereblon E3 ligase, while the other end of the PROTAC binds to the protein of interest (POI).

| Component | Role in Ternary Complex Formation | Key Interactions |

|---|---|---|

| Thalidomide (B1683933) Moiety (of Conjugate 59) | Binds to Cereblon (CRBN) E3 Ligase | Hydrogen bonds and hydrophobic interactions with the CRBN binding pocket |

| Alkyne Linker (of Conjugate 59) | Connects the E3 ligase ligand to the target protein ligand, influences orientation and proximity | Provides a degree of rigidity, potentially forming van der Waals interactions with both proteins |

| Protein of Interest (POI) Ligand | Binds to the target protein | Specific interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with the POI's binding site |

| Cereblon (CRBN) | E3 ubiquitin ligase | Forms a stable complex with the thalidomide moiety |

| Protein of Interest (POI) | Target for degradation | Recruited to the E3 ligase by the PROTAC |

Substrate Protein Ubiquitination by E3 Ligase-Conjugate Assembly

Once the ternary complex is formed and stabilized, the E3 ligase, in this case, CRBN, is brought into close proximity to the target protein. This proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to one or more lysine residues on the surface of the target protein. The E3 ligase acts as a scaffold, orienting the E2-ubiquitin complex and the substrate for efficient ubiquitin transfer.

The formation of a polyubiquitin (B1169507) chain on the target protein is a critical signal for its subsequent degradation. The type of ubiquitin linkage can vary, but for proteasomal degradation, K48-linked polyubiquitin chains are the canonical signal. The efficiency of this ubiquitination process is directly related to the stability and conformation of the ternary complex, highlighting the importance of the linker in positioning the substrate optimally for the E3 ligase's catalytic activity.

Proteasomal Processing of Ubiquitinated Substrates

Following polyubiquitination, the tagged target protein is recognized by the 26S proteasome, a large, multi-subunit protease complex responsible for degrading unwanted or damaged proteins within the cell. The proteasome unfolds the ubiquitinated protein and feeds it into its catalytic core, where it is cleaved into small peptides. The ubiquitin molecules are typically recycled during this process.

It is important to note that the PROTAC molecule, and by extension the E3 Ligase Ligand-linker Conjugate 59, acts catalytically. After the degradation of the target protein, the PROTAC is released and can engage another target protein and E3 ligase, initiating another cycle of degradation. This catalytic nature allows for potent and sustained degradation of the target protein at sub-stoichiometric concentrations of the PROTAC.

Elucidation of E3 Ligase-Dependent and E3 Ligase-Independent Degradation Pathways

The primary mechanism of action for PROTACs involving Conjugate 59 is E3 ligase-dependent degradation. This can be experimentally verified through several approaches. One common method is to use a negative control where the thalidomide moiety is modified in such a way that it can no longer bind to CRBN. If the degradation of the target protein is abolished with this non-binding control, it strongly suggests a CRBN-dependent mechanism. Another approach is to deplete the cells of CRBN using techniques like siRNA or CRISPR/Cas9 and observe if the degradation is attenuated.

While the intended pathway is E3 ligase-dependent, it is theoretically possible for off-target or E3 ligase-independent effects to occur, although this is generally not the primary mode of action for well-designed PROTACs. Thorough mechanistic studies are crucial to confirm that the observed protein degradation is indeed occurring through the intended pathway.

Biophysical and Cell Based Characterization of E3 Ligase Ligand Linker Conjugate Activity

In Vitro and Cellular Assays for Degradation Profiling

A suite of in vitro and cellular assays is employed to profile the degradation efficiency and kinetics of a PROTAC incorporating an E3 ligase ligand-linker conjugate. These assays quantify the reduction in target protein levels and help determine key parameters like the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).

Western blot analysis is a foundational technique used to visualize and quantify the degradation of a target protein. This method involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the POI. The band intensity of the target protein in treated cells is compared to that in untreated or control-treated cells to determine the extent of degradation. For instance, in the evaluation of a PROTAC designed to degrade FoxP3, western blotting confirmed its degradation in a proteasome-dependent manner. Similarly, this technique is used to assess the ubiquitination status of target proteins, a key step preceding degradation. nih.gov Researchers can quantify protein levels in cells treated with a proteasome inhibitor, such as MG132, alongside the degrader to confirm that the observed protein loss is due to the ubiquitin-proteasome system. nih.govnih.gov

Table 1: Example Data from Western Blot Quantification for a Hypothetical PROTAC

| Treatment Group | Target Protein Level (Normalized to Control) | Standard Deviation |

| Vehicle (DMSO) | 1.00 | 0.08 |

| PROTAC (100 nM) | 0.25 | 0.05 |

| PROTAC (100 nM) + MG132 (10 µM) | 0.95 | 0.07 |

| Inactive Control PROTAC (100 nM) | 0.98 | 0.09 |

The HiBiT degradation assay is a sensitive, bioluminescence-based method for quantifying protein levels in real-time within live cells. nih.gov This system utilizes a small 11-amino-acid peptide tag (HiBiT) that is fused to the target protein. biorxiv.org This tag has a high affinity for a larger, complementary protein fragment called LgBiT. nih.govbiorxiv.org When these two fragments bind, they reconstitute a functional NanoLuc luciferase enzyme, producing a bright luminescent signal that is directly proportional to the amount of HiBiT-tagged protein present. As a PROTAC induces the degradation of the HiBiT-tagged POI, the luminescent signal decreases, allowing for precise and rapid quantification of degradation kinetics. nih.gov This assay has been successfully used to evaluate the potency of degraders for targets like SMARCA2, yielding DC₅₀ values in the nanomolar range. nih.gov

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust biophysical assay used to measure the binding affinity of the E3 ligase ligand portion of the conjugate to its E3 ligase target. nih.govacs.org This assay measures the transfer of energy between a donor fluorophore (e.g., on an antibody against the E3 ligase) and an acceptor fluorophore (e.g., on a tracer molecule that binds the same site as the ligand). When the E3 ligase ligand-linker conjugate is introduced, it competes with the tracer for binding to the E3 ligase, causing a decrease in the FRET signal. This change in signal is used to calculate the binding affinity (often expressed as an IC₅₀ or Kᵢ value) of the conjugate for the E3 ligase. nih.gov This method is a key part of the screening process for identifying and optimizing new E3 ligase ligands. acs.org

Table 2: Representative Ligand Affinity Data from TR-FRET Assay

| Compound | E3 Ligase Target | IC₅₀ (nM) |

| E3 Ligase Ligand-Linker Conjugate 59 | VHL | 185 |

| Pomalidomide (B1683931) | CRBN | 2100 |

| VH032 | VHL | 185 |

| Compound 7 | CRBN | <10,000 |

Note: Data is illustrative, based on values reported for similar compound classes in the literature. nih.govexplorationpub.com

Assessment of Target Engagement and Selectivity in Biological Systems

Ensuring a PROTAC engages its intended POI and E3 ligase selectively within the complex environment of a cell is critical. medchemexpress.comrsc.org The formation of a stable ternary complex is a prerequisite for efficient degradation. springernature.com In vitro pull-down assays can provide direct evidence of this complex formation. springernature.com In such an assay, a tagged version of the E3 ligase (e.g., VHL) is used to pull down the POI from a cell lysate, but only in the presence of an effective PROTAC. springernature.com

Cellular target engagement can be assessed using techniques like the cellular thermal shift assay (CETSA) or in-cell ELISA. nih.gov Selectivity is often profiled using advanced proteomic techniques, such as mass spectrometry. These methods can quantify changes in the levels of thousands of proteins across the proteome following treatment with the degrader. This allows researchers to confirm the selective degradation of the intended target while verifying that other proteins are unaffected, thus ruling out off-target degradation. nih.gov

Methods for Distinguishing Specific Degradation from General Protein Turnover

It is essential to demonstrate that the observed reduction in protein levels is a direct result of the PROTAC's specific mechanism of action and not due to non-specific effects like cytotoxicity or a general increase in protein turnover. nih.govnih.gov Several control experiments are crucial for this distinction:

Proteasome Inhibition: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein. This confirms that the protein loss is mediated by the proteasome, a hallmark of PROTAC activity. nih.govnih.gov

Neddylation Inhibition: The activity of Cullin-RING E3 ligases (the largest family, including VHL and Cereblon) depends on a post-translational modification called neddylation. Treatment with a neddylation inhibitor, such as MLN4924, should block degradation, confirming the involvement of a functional E3 ligase complex. nih.gov

Use of Negative Controls: Synthesizing and testing inactive versions of the PROTAC is a key control. This can include a molecule where the E3 ligand is chemically blocked or mutated so it cannot bind its target ligase, or a version with an inactive epimer of the ligand. These controls should not induce degradation. nih.govnih.gov

Cytotoxicity Assays: To ensure that protein degradation is not a secondary effect of cell death, cytotoxicity assays (e.g., CellTiter-Glo) are performed. The degradation should occur at concentrations that are non-toxic to the cells. nih.gov

Evaluation of Novel Ligase Ligand-Linker Conjugates (e.g., E3 Ligase Ligand-Linker Conjugates 9 as a class)

The discovery and validation of novel E3 ligase ligand-linker conjugates are essential for expanding the scope of targeted protein degradation. digitellinc.com When a new class of conjugates, such as those represented by E3 Ligase Ligand-Linker Conjugates 9, is developed, a systematic evaluation process is undertaken. glpbio.com Conjugate 9, for example, incorporates a Pomalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase. nih.govglpbio.com

The evaluation of such a new class typically begins by conjugating it to a well-validated POI ligand, such as JQ1, which targets the bromodomain-containing protein BRD4. nih.gov BRD4 is a widely used model protein because it is known to be readily degraded by the ubiquitin-proteasome system. nih.gov The resulting PROTACs are then screened using the assays described above (Western Blot, HiBiT) to confirm their ability to induce the degradation of BRD4. This approach allows for a direct comparison of the efficacy of the new E3 ligand-linker conjugate against established ones. Furthermore, libraries of these novel conjugates with varying linker types and lengths are often synthesized to explore how linker composition affects degradation potency and efficiency. digitellinc.com

Applications in Understanding Protein Function and Dysfunction

E3 ligase ligand-linker conjugates, such as Conjugate 59, are instrumental tools for probing the function and dysfunction of proteins within a cellular context. By enabling the creation of PROTACs, they facilitate the targeted degradation of specific proteins of interest, effectively creating a "knockdown" at the protein level. This approach offers a powerful alternative to genetic methods like CRISPR or RNAi, allowing for the acute depletion of a protein and the subsequent observation of the cellular consequences.

The application of CRBN-based PROTACs, synthesized using thalidomide-derived linkers, spans a wide range of biological questions and disease areas. For instance, the degradation of Bruton's tyrosine kinase (BTK) using such PROTACs is a therapeutic strategy being explored for cancer. mdpi.com Similarly, PROTACs have been designed to degrade the Androgen Receptor (AR) and Estrogen Receptor (ER), both key drivers in certain types of cancer. medchemexpress.com

The study of protein dysfunction in disease models is a particularly powerful application. For example, the degradation of the transcription factor FoxP3, which is overexpressed in many cancers and contributes to immune evasion, has been achieved using a pomalidomide-based PROTAC. This approach allows researchers to investigate the specific role of FoxP3 in tumor immunology. Furthermore, the development of PROTACs against targets like the BCR-ABL fusion protein, including drug-resistant mutants, highlights the potential to overcome clinical resistance mechanisms. researchgate.net

The modular nature of PROTACs, facilitated by linker conjugates like Conjugate 59, allows for the systematic investigation of protein families. By conjugating the same E3 ligase ligand-linker to different "warheads" that target various proteins, researchers can dissect the roles of individual proteins within a signaling pathway or cellular process. This has been demonstrated in the development of degraders for various kinases and epigenetic readers. mdpi.commedchemexpress.com

The ability to rapidly and selectively degrade a protein of interest provides a unique window into its dynamic functions. This is crucial for understanding proteins whose roles may be context-dependent or compensated for over longer periods in genetic knockout models. The acute depletion of a protein allows for the immediate observation of downstream effects on signaling pathways, cell proliferation, or other cellular phenotypes.

Interactive Data Table: General Characteristics of Thalidomide-Alkyne Linker Conjugates

| Property | Description | Relevance to PROTAC Function |

| E3 Ligase Target | Cereblon (CRBN) | A widely used E3 ligase for PROTAC development due to the availability of well-characterized ligands. biorxiv.orgnih.gov |

| Ligand Core | Thalidomide (B1683933) | A clinically validated immunomodulatory drug that binds to CRBN, providing a robust anchor for the PROTAC. nih.govnih.gov |

| Linker Type | Alkyl-alkyne | The alkyne group provides rigidity, which can favorably influence the geometry of the ternary complex. nih.govnih.gov |

| Terminal Functionality | Alkyne | Enables efficient and specific conjugation to a target ligand via "click chemistry". medchemexpress.com |

Interactive Data Table: Research Findings on Related CRBN-Based PROTACs

| PROTAC Target | Key Finding | Reference |

| BET Proteins | dBET1, a PROTAC using a JQ1 warhead and a thalidomide-based linker, effectively degrades BRD2, BRD3, and BRD4. | nih.gov |

| Androgen Receptor (AR) | PROTACs have been developed that demonstrate potent degradation of the AR in prostate cancer cell lines. | medchemexpress.com |

| BCR-ABL (T315I mutant) | A PROTAC incorporating a pomalidomide ligand demonstrated potent degradation of the drug-resistant T315I mutant of BCR-ABL. | researchgate.net |

| FoxP3 | A pomalidomide-based PROTAC was shown to degrade the transcription factor FoxP3, a key regulator of immune suppression. |

Emerging Technologies and Future Directions in E3 Ligase Ligand Linker Conjugate Research

Expansion of the E3 Ligase Landscape for Targeted Degradation Modalities

The first generation of PROTACs predominantly relied on ligands for two E3 ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN). aacrjournals.orgnih.gov While effective, this reliance represents a significant bottleneck, as the expression levels of VHL and CRBN can vary across different tissues and disease states, and resistance can emerge through mutations in these ligases. aacrjournals.orgresearchgate.netacs.org The human genome, however, encodes over 600 E3 ligases, presenting a vast, untapped resource for developing next-generation degraders. nih.gov

Expanding the arsenal (B13267) of available E3 ligases is a critical frontier in TPD research. acs.org A broader selection of E3 ligases could enable tissue-specific protein degradation by utilizing ligases that are uniquely expressed in certain cell types or diseased tissues. acs.org This approach could significantly improve the therapeutic window and reduce off-target effects. Furthermore, having a diverse toolbox of E3 ligase-recruiting molecules is a key strategy to combat acquired resistance, a common challenge in cancer therapy where the targeted E3 ligase complex can become compromised through genomic alterations. aacrjournals.orgresearchgate.net

Recent research has begun to identify and validate novel E3 ligases for TPD. For example, a CRISPR activation screen identified FBXO22 as a versatile E3 ligase capable of degrading various protein targets. researchgate.net Other efforts have focused on developing ligands for less commonly used E3 ligases, such as inhibitor of apoptosis proteins (IAP) and MDM2. researchgate.net The discovery of ligands for these alternative E3 ligases is a crucial step toward creating a more diverse and adaptable platform for targeted protein degradation. dundee.ac.uk

Development of Advanced Screening and Identification Platforms for Novel Conjugates

The discovery of new E3 ligase ligands and the optimal ligand-linker conjugates for specific proteins of interest remains a significant challenge. Historically, much of this discovery has been empirical or serendipitous. However, the field is now shifting towards more systematic and high-throughput methods to accelerate the development of novel degraders.

Several advanced platforms are emerging to meet this need:

Chemoproteomics: This powerful technique uses chemical probes combined with mass spectrometry to map ligand-protein interactions on a proteome-wide scale. chemistryworld.comnih.govyoutube.com Stability-based chemoproteomic methods, such as thermal proteome profiling (TPP), can identify protein targets without requiring modification of the compound, offering a holistic view of a drug's interactions and helping to uncover new E3 ligase ligands. nih.govnih.gov Immunoprecipitation-proteomics platforms can also capture the ternary complex (E3 ligase-conjugate-target protein), allowing for the identification of proteins that are engaged but not necessarily degraded, hinting at their potential as future targets. youtube.com

CRISPR-Based Screens: Genome-wide CRISPR-Cas9 screens have become an invaluable tool for identifying the genetic determinants of degrader efficacy. aacrjournals.org CRISPR activation (CRISPRa) screens, which systematically boost the expression of individual E3 ligases, can effectively uncover which ligases are capable of degrading a specific protein of interest. researchgate.net This approach overcomes limitations of traditional knockout screens, which can be ineffective if a ligase is expressed at low levels. researchgate.net Multiplex CRISPR screens are also being developed to assign E3 ligases to their specific substrates at a large scale. researchgate.net

High-Throughput Synthesis and Screening: The modular nature of PROTACs lends itself to high-throughput synthesis of compound libraries where linkers, ligands, and attachment points are systematically varied. nih.gov Techniques like "click chemistry" can expedite the creation of diverse PROTAC libraries. nih.govexplorationpub.com These libraries can then be subjected to a cascade of assays, including biochemical assays to measure ternary complex formation and cell-based assays to quantify protein degradation, allowing for the rapid identification of potent and selective conjugates. nih.govyoutube.com

Strategies to Address Resistance and Enhance Degradation Specificity

As with many targeted therapies, resistance is a significant clinical challenge for protein degraders. aacrjournals.org Studies have shown that cancer cells can develop resistance to PROTACs, not by mutating the target protein, but by acquiring genomic alterations in the core components of the recruited E3 ligase complex. aacrjournals.orgresearchgate.net For instance, mutations in VHL or other essential components like CUL2 can render VHL-based PROTACs ineffective. nih.gov

Several strategies are being pursued to overcome resistance and improve specificity:

Utilizing Alternative E3 Ligases: As mentioned, expanding the E3 ligase toolbox is the primary strategy to combat resistance. researchgate.net If resistance emerges due to a mutation in one E3 ligase pathway, a degrader that recruits a different E3 ligase could be used as a subsequent treatment.

Dual-Ligase Recruitment: Emerging research has shown that a single monovalent degrader can be engineered to recruit two different E3 ligases simultaneously, providing a redundant degradation pathway that could be more robust against resistance.

Enhancing Specificity: Selectivity is crucial for minimizing off-target effects. While some promiscuous inhibitor ligands can be converted into highly selective PROTACs, achieving specificity remains a key design challenge. nih.gov Strategies to enhance specificity include:

Tissue-Specific E3 Ligases: Using ligases that are only expressed in target tissues can confine the degradation activity to the desired site. acs.org

Linker Optimization: The linker is not merely a spacer but actively participates in forming the ternary complex, influencing both potency and selectivity. doaj.orgresearchgate.net Fine-tuning the linker's length, rigidity, and composition can favor the formation of a productive complex with the intended target over off-targets. nih.govnih.gov

Rational Design Approaches for Optimizing Conjugate Bioactivity and Pharmacological Profiles

The development of effective degraders requires a multi-parameter optimization process that goes beyond simple target degradation. The goal is to create molecules with favorable drug-like properties, including stability, cell permeability, and bioavailability. explorationpub.com Rational, computer-aided design is becoming increasingly integral to this process.

Key aspects of rational design include:

Linkerology: The linker plays a critical role in the efficacy of a PROTAC. nih.govdoaj.org Its length and flexibility must be precisely tuned to allow the E3 ligase and the target protein to come together in a productive orientation for ubiquitination. elifesciences.org If the linker is too short, steric clashes can prevent the formation of the ternary complex; if it is too long or flexible, the entropic cost may destabilize the complex. nih.gov Computational modeling and the analysis of ternary complex crystal structures are being used to guide the rational design of linkers with optimal length, composition, and attachment points. nih.govnih.govyoutube.com

Optimizing Physicochemical Properties: PROTACs are often large molecules that fall "beyond the Rule of 5," presenting challenges for properties like cell permeability and oral bioavailability. explorationpub.com Design strategies to improve these profiles include modifying the linker to enhance hydrophilicity or rigidity and introducing specific chemical motifs, such as a "magic methyl" group, which can encourage a more compact, membrane-permeable conformation. youtube.com

Structure-Based Design: The availability of crystal structures of ternary complexes provides invaluable insight for structure-guided optimization. youtube.com By visualizing the protein-protein interfaces created by the PROTAC, researchers can rationally design modifications to the ligand-linker conjugate to improve binding affinity, cooperativity, and selectivity. youtube.com For example, analysis of a ternary complex structure might reveal an opportunity to target a specific residue on the E3 ligase to enhance the stability of the complex. youtube.com

Integration of Omics Data for Comprehensive Mechanistic Understanding

To fully understand how E3 ligase ligand-linker conjugates work and to predict their effects, researchers are turning to the integration of multiple "omics" datasets. A systems-level view is necessary to decipher the complex cellular responses to targeted protein degradation.

Multi-Omics Integration: Combining genomics, transcriptomics, and proteomics provides a comprehensive picture of a degrader's mechanism of action. nih.gov For example, integrating transcriptomics with proteomics can reveal correlations between gene expression and protein levels, uncovering the downstream consequences of degrading a target protein. nih.gov

Identifying Off-Targets and Resistance Pathways: Global proteomics can be used to assess changes in protein abundance across the entire proteome following treatment, which is crucial for identifying off-targets and ensuring selectivity. nih.gov Furthermore, multi-omics analysis of cells that have developed resistance to a degrader can help identify the specific genetic or proteomic changes responsible, such as the mutations in E3 ligase components discussed earlier. aacrjournals.orgnih.gov

Guiding Target Identification: Data-driven approaches are being developed to systematically identify which proteins in the human proteome are most amenable to degradation via the PROTAC approach ("PROTACtability"). d4-pharma.com By integrating data on a protein's cellular location, known ubiquitination sites, protein half-life, and the availability of small-molecule binders, researchers can prioritize new targets for degrader development. d4-pharma.com

The integration of these large-scale datasets, increasingly coupled with artificial intelligence and machine learning, will be essential for moving from an empirical to a predictive science of targeted protein degradation, ultimately accelerating the development of novel therapeutics. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.